molecular formula C8H12N2O2S B1273999 4-(1-Aminoethyl)benzenesulfonamide CAS No. 49783-81-5

4-(1-Aminoethyl)benzenesulfonamide

Cat. No.: B1273999
CAS No.: 49783-81-5
M. Wt: 200.26 g/mol
InChI Key: YIGSCEUQIQKFPL-UHFFFAOYSA-N
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Description

4-(1-Aminoethyl)benzenesulfonamide is an organic compound with the molecular formula C8H12N2O2S It belongs to the class of benzenesulfonamides, which are characterized by a sulfonamide group attached to a benzene ring

Biochemical Analysis

Biochemical Properties

4-(1-Aminoethyl)benzenesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of carbonic anhydrase enzymes. Carbonic anhydrase enzymes are crucial for maintaining acid-base balance in tissues and organs by catalyzing the reversible hydration of carbon dioxide. The interaction between this compound and carbonic anhydrase involves binding to the enzyme’s active site, thereby inhibiting its activity . This inhibition can affect various physiological processes, including respiration and ion transport.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can inhibit the activity of carbonic anhydrase IX, leading to altered pH regulation and reduced cell proliferation . Additionally, this compound can induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through enzyme inhibition. By binding to the active site of carbonic anhydrase enzymes, it prevents the enzyme from catalyzing the hydration of carbon dioxide. This binding interaction is facilitated by the sulfonamide group of the compound, which forms a stable complex with the zinc ion present in the enzyme’s active site . This inhibition can lead to downstream effects on cellular processes and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of carbonic anhydrase activity, which may result in long-term changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit carbonic anhydrase without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal physiological processes . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with carbonic anhydrase enzymes. The inhibition of these enzymes can affect metabolic flux and alter the levels of various metabolites . Additionally, the compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have distinct biological activities .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and molecular weight .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles within the cell, where it can exert its effects . For example, the compound may localize to the mitochondria or the cytoplasm, depending on the presence of specific targeting sequences .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminoethyl)benzenesulfonamide typically involves the reaction of 4-acetamidobenzenesulfonyl chloride with ethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminoethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The sulfonamide group can be reduced to a sulfonic acid.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of 4-(1-nitroethyl)benzenesulfonamide.

    Reduction: Formation of 4-(1-aminoethyl)benzenesulfonic acid.

    Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

4-(1-Aminoethyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Aminoethyl)benzenesulfonamide
  • 4-(1-Aminomethyl)benzenesulfonamide
  • 4-(1-Aminoethyl)benzenesulfonic acid

Uniqueness

4-(1-Aminoethyl)benzenesulfonamide is unique due to its specific structural features, such as the position of the amino group and the sulfonamide group. These features influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

IUPAC Name

4-(1-aminoethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-6(9)7-2-4-8(5-3-7)13(10,11)12/h2-6H,9H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGSCEUQIQKFPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395083
Record name 4-(1-aminoethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49783-81-5
Record name 4-(1-aminoethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-aminoethyl)benzene-1-sulfonamide
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